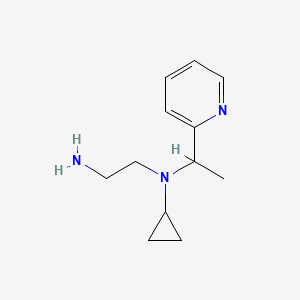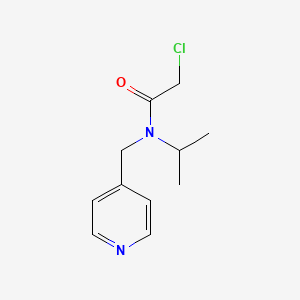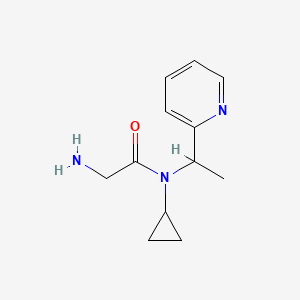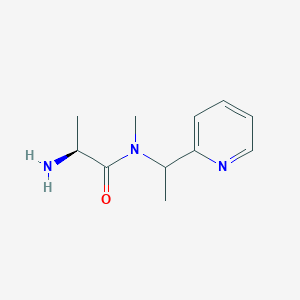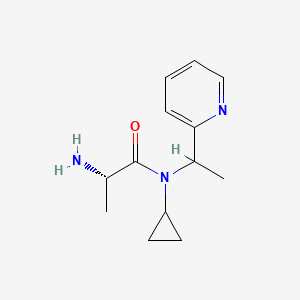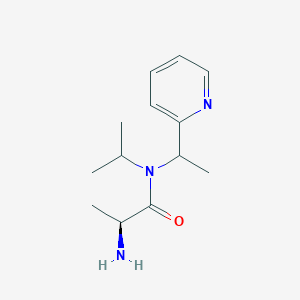
(S)-2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide is a chiral compound with a complex structure that includes an amino group, an isopropyl group, and a pyridin-2-yl-ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, which is then subjected to amination and subsequent functional group modifications. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different amines or alcohols.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
(S)-2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide has several scientific research applications, including:
Biology: The compound’s biological activity is studied for potential therapeutic uses, such as enzyme inhibition or receptor modulation.
Medicine: Research into its pharmacological properties may lead to the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
®-2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide: The racemic mixture, which contains both enantiomers and may exhibit different overall effects.
N-Isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide: A related compound lacking the amino group, which may have different reactivity and applications.
Uniqueness
(S)-2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical transformations makes it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
(2S)-2-amino-N-propan-2-yl-N-(1-pyridin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9(2)16(13(17)10(3)14)11(4)12-7-5-6-8-15-12/h5-11H,14H2,1-4H3/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGKYCULGKAMPQ-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C1=CC=CC=N1)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C(C)C)C(C)C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(6-Bromo-pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7925746.png)
![[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925749.png)
![[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7925750.png)
![[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7925752.png)
![[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7925758.png)
![[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925763.png)
![[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925771.png)
![2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925782.png)
